molecular formula C14H21NOS B7515715 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one

Cat. No. B7515715
M. Wt: 251.39 g/mol
InChI Key: GBYZJXYGVKCKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one, also known as EPT, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. EPT is a synthetic compound that belongs to the class of thienopyridines and has been extensively studied for its unique properties and potential applications in various fields.

Mechanism of Action

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's activity. The α7 receptor is involved in various physiological processes such as learning, memory, and attention. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been shown to improve cognitive function in animal models and has the potential to be used as a therapeutic agent for the treatment of cognitive disorders.
Biochemical and Physiological Effects:
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance synaptic plasticity, and increase the release of neurotransmitters such as acetylcholine and glutamate. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one in scientific research is its high affinity for the α7 nicotinic acetylcholine receptor, which makes it an excellent tool for studying the receptor's function. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one is also relatively easy to synthesize and has a high yield and purity. However, one of the limitations of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one. One of the primary areas of research is the development of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one-based drugs for the treatment of neurological disorders. Another area of research is the investigation of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one's potential as a cognitive enhancer and its effects on memory and learning. Additionally, the development of more potent and selective α7 nicotinic acetylcholine receptor modulators is an area of ongoing research.
In conclusion, 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been extensively studied for its unique properties and potential therapeutic benefits in neurological disorders. Further research is needed to fully understand the potential of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one and its applications in various fields.

Synthesis Methods

The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by the addition of 3-methyl-2-butanone. The reaction yields 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one as a yellow solid with a high yield and purity. The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-4-12-11-6-8-17-13(11)5-7-15(12)14(16)9-10(2)3/h6,8,10,12H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYZJXYGVKCKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)CC(C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one

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